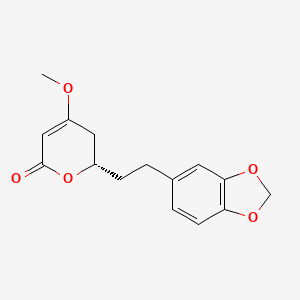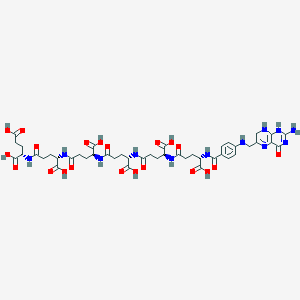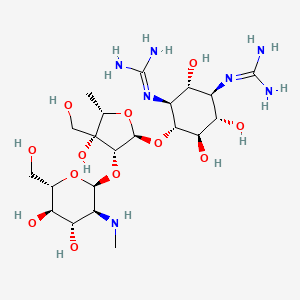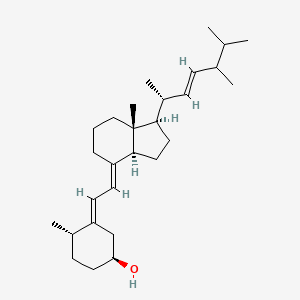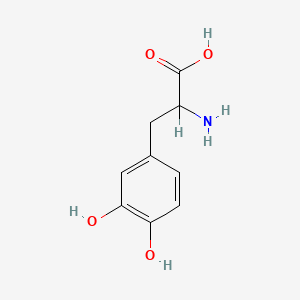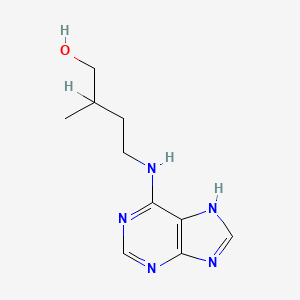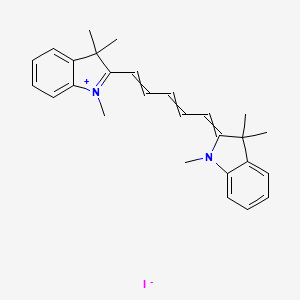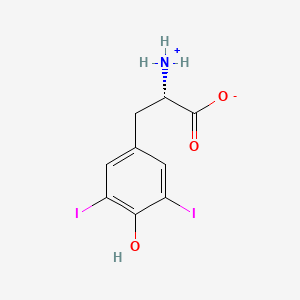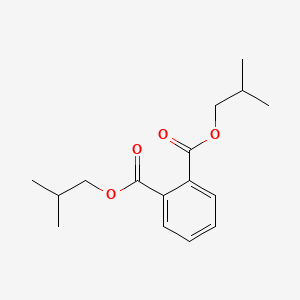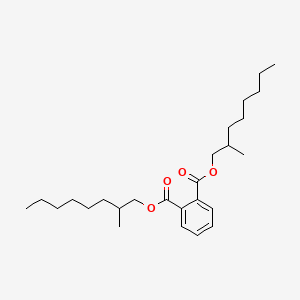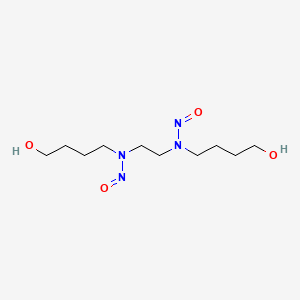
Butanol, 2,2'-(ethylenebis(nitrosoimino))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- is a chemical compound with diverse applications in scientific research. It possesses a unique structure that allows for versatile functionalization, making it useful in catalysis, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- typically involves the reaction of butanol with ethylenebis(nitrosoimino) under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production methods for Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions: Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- depend on the specific reaction conditions and reagents used. These products can include various functionalized derivatives that have unique properties and applications.
Aplicaciones Científicas De Investigación
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and catalysis In biology, it can be employed in the study of biochemical pathways and molecular interactionsIn industry, it is utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound’s unique structure allows it to engage in specific binding interactions and catalytic processes.
Comparación Con Compuestos Similares
Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- can be compared with other similar compounds, such as butanol derivatives and ethylenebis(nitrosoimino) derivatives. Its uniqueness lies in its ability to undergo versatile functionalization and its diverse range of applications. Similar compounds include butanol, ethylenebis(nitrosoimino), and their respective derivatives.
Propiedades
Número CAS |
65229-18-7 |
|---|---|
Fórmula molecular |
C10H22N4O4 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
N-[(2S)-1-hydroxybutan-2-yl]-N-[2-[[(2S)-1-hydroxybutan-2-yl]-nitrosoamino]ethyl]nitrous amide |
InChI |
InChI=1S/C10H22N4O4/c1-3-9(7-15)13(11-17)5-6-14(12-18)10(4-2)8-16/h9-10,15-16H,3-8H2,1-2H3/t9-,10-/m0/s1 |
Clave InChI |
GEIAKCPGVIYGOY-UWVGGRQHSA-N |
SMILES |
C(CCO)CN(CCN(CCCCO)N=O)N=O |
SMILES isomérico |
CC[C@@H](CO)N(CCN([C@@H](CC)CO)N=O)N=O |
SMILES canónico |
CCC(CO)N(CCN(C(CC)CO)N=O)N=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dinitrosoethambutol; Ddeta; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol](/img/structure/B1670608.png)
